Product packaging for Eflucimibe(Cat. No.:CAS No. 202340-45-2)

Eflucimibe

Cat. No.: B1671131
CAS No.: 202340-45-2
M. Wt: 469.7 g/mol
InChI Key: ZXEIEKDGPVTZLD-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eflucimibe (F 12511, CAS 202340-45-2) is a potent, high-affinity acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1/SOAT1) inhibitor with an IC50 value of 0.039 μM . It inhibits the intracellular enzyme ACAT, which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets . This mechanism is central to cholesterol homeostasis, and its inhibition makes this compound a valuable tool for researching atherosclerosis, as it can potentially reduce cholesterol absorption and cholesteryl ester accumulation in atherosclerotic plaques . Beyond cardiovascular disease, this compound has emerged as a candidate for investigating Alzheimer's disease pathology and certain cancers, as ACAT1 plays a role in these conditions . A key challenge in working with this compound is its extreme hydrophobicity (estimated log P = 9.68) and very poor aqueous solubility . Research formulations have successfully overcome this by forming a 1:2 molar ratio inclusion complex with γ-cyclodextrin, which significantly improves the compound's solubilization characteristics . Alternatively, a method for encapsulating this compound in stable DSPE-PEG2000/phosphatidylcholine-based stealth liposome nanoparticles has been developed, providing a high-concentration delivery system for in vivo research applications . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43NO2S B1671131 Eflucimibe CAS No. 202340-45-2

Properties

CAS No.

202340-45-2

Molecular Formula

C29H43NO2S

Molecular Weight

469.7 g/mol

IUPAC Name

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1

InChI Key

ZXEIEKDGPVTZLD-NDEPHWFRSA-N

Isomeric SMILES

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

Canonical SMILES

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

Appearance

Solid powder

Other CAS No.

202340-45-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide
benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)-
eflucimibe
F 12511
F-12511
F12511

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Eflucimibe would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to monitor the concentration and purity of the final product. specific industrial production methods are not disclosed in the available sources.

Chemical Reactions Analysis

Types of Reactions

Eflucimibe undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

Scientific Research Applications

Therapeutic Applications

Eflucimibe has been studied extensively for its hypolipidemic effects, particularly in the treatment of dyslipidemia. Dyslipidemia is characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases.

Clinical Studies

Clinical trials have shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that this compound administration led to a significant reduction in LDL cholesterol within a few hours of dosing . Long-term studies also suggest that this compound may improve lipid profiles and reduce cardiovascular risk factors.

Formulation Strategies

Due to its low solubility in water, effective formulation strategies are crucial for enhancing the bioavailability of this compound.

Cyclodextrin Complexation

One innovative approach involves the complexation of this compound with cyclodextrins. A study demonstrated that using a kneading method to form a complex between this compound and β-cyclodextrin significantly enhanced the solubility of this compound—up to 44 times greater than its untreated form . The study utilized differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to characterize the interaction between this compound and cyclodextrin.

Table 1: Solubility Enhancement Through Cyclodextrin Complexation

SampleThis compound Melting Enthalpy (J/g)Percentage Transformed this compound (%)
A-8.420
B-8.125
C-6.639
D-1.785
E-0.596
F-0.299

This table summarizes the results from the study on how different formulations impacted the solubility and transformation of this compound during complexation with β-cyclodextrin.

Pharmacokinetics and Bioavailability

A pivotal case study examined the pharmacokinetics of this compound in humans, revealing that it reaches peak plasma concentrations within approximately five hours post-administration . The bioavailability was significantly improved when administered as a complex with cyclodextrins compared to its free form.

Cellular Studies on ACAT Inhibition

In vitro studies using HEK-ACAT cells demonstrated that this compound effectively induced translocation of ACAT-containing vesicles within minutes of administration . This rapid action underscores its potential for acute management of dyslipidemia.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Polymorphism: Eflucimibe crystallizes into two polymorphic forms—Form A (thermodynamically stable) and Form B (metastable). These differ in solubility and interfacial energy, with Form A being less soluble in ethanol than Form B .
  • Solubility : Poor aqueous solubility (improved via γ-cyclodextrin inclusion complexes, with a 1:1 stoichiometry and association constant of 20 M⁻¹) .
  • Synthesis : The (S)-enantiomer, the active form, is synthesized via enantioselective S–H bond insertion using dirhodium complexes and chiral spiro phosphoric acids .

Comparison with Similar ACAT Inhibitors

This compound is benchmarked against other ACAT inhibitors, including avasimibe , tamoxifen , auraptene , piperine , and SAN 58035 . Key comparative metrics are summarized below:

Table 1: Efficacy and Pharmacodynamic Profiles of ACAT Inhibitors

Compound Effective Concentration Time to Maximum Effect Reversibility Solubility Enhancement Strategies
This compound 0.5 µM 5–30 minutes Reversible with BSA/oleic acid γ-cyclodextrin inclusion , stealth liposomes
Avasimibe 1–5 µM >60 minutes Partial Liposomal encapsulation (preclinical)
Tamoxifen 1–10 µM >60 minutes Not reported None reported
Auraptene >10 µM >60 minutes Low Natural product; no formulation studies
Piperine >10 µM >60 minutes Low Bioenhancers (e.g., curcumin synergism)
SAN 58035 0.5–1 µM 30–60 minutes Partial Micellar systems (experimental)

Key Findings:

Efficacy : this compound achieves maximum ACAT inhibition at 0.5 µM , the lowest concentration among peers, and acts within 5–30 minutes , faster than avasimibe and tamoxifen .

Reversibility : this compound-induced ACAT vesiculation is fully reversed by BSA or oleic acid, suggesting a competitive mechanism . Other compounds like avasimibe show partial reversibility .

Formulation Advantages :

  • γ-Cyclodextrin inclusion complexes improve aqueous solubility by 35-fold compared to physical mixtures .
  • Stealth liposomes enhance bioavailability and reduce toxicity in preclinical models .

Unique Advantages of this compound

  • Polymorphic Stability : Form A’s thermodynamic stability ensures consistent pharmacokinetics across temperatures (25–50°C) .
  • Synthetic Precision : Enantioselective synthesis yields the bioactive (S)-enantiomer with high purity .
  • Delivery Systems : Advanced formulations (e.g., supercritical CO₂-processed cyclodextrin complexes) address solubility challenges better than peers .

Biological Activity

Eflucimibe, also known as F12511, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its mechanisms and effects.

This compound primarily functions by inhibiting ACAT1 and ACAT2, which are responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital in the formation of foam cells, a hallmark of atherosclerosis. By inhibiting these enzymes, this compound reduces intracellular cholesteryl ester accumulation in macrophages, potentially mitigating atherosclerotic plaque formation .

Key Findings on this compound's Mechanism

  • ACAT Inhibition : this compound effectively inhibits ACAT at low concentrations (0.4 µM), demonstrating significant translocation of ACAT-containing vesicles within cells .
  • Cholesterol Efflux : Studies show that treatment with this compound leads to increased expression of the cholesterol efflux transporter ABCA1, enhancing cholesterol clearance from cells .
  • Reversible Effects : The translocation and inhibition effects of this compound are rapid and reversible, suggesting its potential for acute therapeutic interventions .

Biological Effects

This compound exhibits several biological effects that underscore its therapeutic potential:

  • Lipid Lowering : this compound has been shown to reduce plasma cholesterol levels significantly. In experimental models, it improved endothelial function and reduced atherosclerotic lesions .
  • Neuroprotective Properties : In models of Alzheimer's disease, this compound demonstrated the ability to ameliorate amyloid pathology and reduce neuroinflammation when delivered via stealth liposomes .
  • Toxicity Profile : Histological examinations indicate that this compound does not cause significant neurological or systemic toxicity, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have explored the effectiveness and safety of this compound in various contexts:

  • Alzheimer's Disease Model : A study involving nanoparticle-encapsulated this compound administered intravenously to aging 3xTg AD mice showed significant reductions in amyloid plaques and tau hyperphosphorylation after two weeks of treatment. This suggests potential benefits in neurodegenerative conditions characterized by cholesterol dysregulation .
  • Cardiovascular Studies : Clinical trials have indicated that this compound can be effective as an adjunct therapy in patients who do not achieve desired lipid levels with statins alone. Its mechanism as an ACAT inhibitor provides a complementary approach to traditional lipid-lowering therapies .

Data Summary

StudyFocusKey Findings
Junquero et al. (2001)ACAT translocationThis compound induces rapid translocation of ACAT-containing vesicles at 0.4 µM concentration.
López-Farré et al. (2008)Cardiovascular effectsDemonstrated lipid-lowering effects and improved endothelial function in experimental models.
Recent AD studyNeuroprotectionReduced amyloid pathology and tau phosphorylation in 3xTg AD mice after nanoparticle delivery of this compound.

Q & A

What is the molecular mechanism of Eflucimibe as an ACAT inhibitor, and how is this evaluated in preclinical models?

Level: Basic
Answer: this compound inhibits acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol esterification in enterocytes and macrophages. Preclinical evaluation typically involves cholesterol-fed animal models (e.g., New Zealand rabbits or guinea pigs), where plasma cholesterol levels, atherosclerotic plaque formation, and drug pharmacokinetics are monitored. In vivo efficacy is validated through histopathological analysis and lipid profiling .

Which analytical methods are critical for characterizing this compound-CD interactions in bioavailability studies?

Level: Basic
Answer: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential. DSC quantifies the percentage of transformed this compound by measuring fusion enthalpy changes, while FTIR tracks molecular interactions via spectral band shifts (e.g., absorbance at 1537 cm⁻¹ for this compound). Dissolution kinetics are assessed using HPLC-UV to measure drug release in simulated physiological conditions .

How do kneading and supercritical CO₂ methods differentially enhance this compound’s bioavailability?

Level: Advanced
Answer:

  • Kneading (Process a): this compound is mixed with γ-cyclodextrin (γ-CD) in an aqueous slurry, forming an inclusion complex. This method is solvent-free, scalable, and monitored via Process Analytical Technology (PAT) for real-time quality control.
  • Supercritical CO₂ (Process b): Co-crystallization of this compound and γ-CD using dimethyl sulfoxide (DMSO) and CO₂ as antisolvent. This method achieves higher dissolution rates (11-fold bioavailability increase vs. 8-fold for kneading) but requires solvent residue analysis.
    Both methods are validated through in vitro dissolution tests and in vivo bioavailability assays .

How should researchers address contradictions between in vitro and in vivo efficacy data for this compound formulations?

Level: Advanced
Answer: Discrepancies often arise from physiological factors (e.g., pH, enzymatic activity) not replicated in vitro. Researchers should:

  • Cross-validate dissolution media (e.g., simulate intestinal fluid with bile salts).
  • Conduct pharmacokinetic studies comparing AUC and Cₘₐₓ across formulations.
  • Use statistical tools (e.g., ANOVA) to identify confounding variables like batch variability or animal model limitations .

What dimensionless parameters are used to scale up this compound-CD complex production?

Level: Advanced
Answer: Scaling-up relies on dimensionless numbers like Reynolds (Re) and Froude (Fr) to maintain hydrodynamic similarity between lab- and industrial-scale equipment. For kneading, power consumption per unit volume and shear rate are critical. In supercritical processes, CO₂ density and solvent-to-antisolvent ratios are optimized using thermodynamic models .

How can researchers ensure formulation stability for this compound-CD complexes during long-term storage?

Level: Advanced
Answer: Stability studies should monitor:

  • Physical stability: DSC to detect polymorphic transitions.
  • Chemical stability: HPLC to quantify degradation products under accelerated conditions (40°C/75% RH).
  • Microscopy: Particle size distribution to assess aggregation. ICH guidelines recommend 12-month real-time studies for regulatory submissions .

What animal models are most suitable for studying this compound’s hypocholesterolemic effects?

Level: Basic
Answer: New Zealand rabbits fed casein-enriched diets are ideal for studying endogenous hypercholesterolemia. Guinea pigs and rats are used for dose-response profiling due to their metabolic similarity to humans in cholesterol absorption pathways. Ethical approvals and sample size calculations are mandatory .

How do synergistic effects between this compound and statins influence experimental design?

Level: Advanced
Answer: Co-administration studies require factorial design to isolate interaction effects. Researchers should:

  • Define primary endpoints (e.g., LDL reduction, liver enzyme levels).
  • Use isobolographic analysis to quantify synergy.
  • Monitor adverse effects (e.g., myopathy) through histopathology and serum biomarkers .

What ethical considerations apply to this compound’s in vivo testing?

Level: Basic
Answer: Protocols must comply with institutional animal care guidelines (e.g., NIH or ARRIVE). Key steps include:

  • Minimizing animal numbers via power analysis.
  • Providing analgesia during invasive procedures.
  • Reporting euthanasia methods (e.g., CO₂ asphyxiation) in line with AVMA guidelines .

How can Design of Experiments (DoE) optimize this compound formulation parameters?

Level: Advanced
Answer: DoE identifies critical factors (e.g., CD concentration, kneading time) using response surface methodology (RSM). For example, a Central Composite Design (CCD) can model interactions between variables to maximize dissolution rate while minimizing residual solvent levels. PAT tools enable real-time data collection for iterative refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eflucimibe
Reactant of Route 2
Reactant of Route 2
Eflucimibe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.